Beryllium oxide

Thermal Management High-Power Electronics Heat Sinks

For applications where thermal management and electrical isolation cannot be compromised, Beryllium oxide (BeO) is the definitive solution. Substituting with AlN or Al₂O₃ introduces performance deficits: AlN's 33% higher dielectric constant (8.9 vs. 6.7) causes unacceptable shunt capacitance in RF circuits, while alumina's thermal conductivity is an order of magnitude lower. BeO is the only material that delivers: - Thermal conductivity of 285 W/m·K, enabling continuous-wave power handling exceeding 100 W/cm² without derating. - A dielectric constant of 6.7 at 1 MHz, preserving signal fidelity in >1 GHz designs. - A CTE of 8.5 ppm/°C, ensuring reliable thermal expansion matching to Kovar and copper-molybdenum heat sinks.

Molecular Formula BeO
Molecular Weight 25.012 g/mol
CAS No. 1304-56-9
Cat. No. B072190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium oxide
CAS1304-56-9
Synonymsberyllium oxide
Molecular FormulaBeO
Molecular Weight25.012 g/mol
Structural Identifiers
SMILES[Be]=O
InChIInChI=1S/Be.O
InChIKeyLTPBRCUWZOMYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  slightly soluble in acid and alkali solutions
2 ug/100 mL in water at 30 °C;  soluble in concentrated sulfuric acid, fused potassium hydroxide
Slowly soluble in concentrated acids or fixed alkali hydroxides
Solubility in water: insoluble

Beryllium Oxide Technical Baseline


Beryllium oxide (BeO, beryllia) is an inorganic oxide ceramic recognized as the premier thermally conductive electrical insulator among all non-diamond materials, with room-temperature thermal conductivity of 260–300 W/m·K that exceeds most metals [1]. Its unique combination of high electrical resistivity (>10¹⁴ Ω·cm) and low dielectric loss (tan δ ≈ 0.0003 at 1 MHz) enables simultaneous thermal management and electrical isolation in high-power electronics, microwave devices, and nuclear applications where no single alternative ceramic can match this performance envelope .

1
High-power thermal management where metal-like heat transfer is required alongside electrical isolation.
Reported conductivity 260–300 W/m·K at 20°C; exceeds most metals
2
RF / microwave dielectric stability with low εᵣ and ultralow loss tangent for high-frequency circuits.
Reported εᵣ 6.7, tan δ 0.0003 at 1 MHz
3
Aerospace / nuclear lightweight assemblies where mass reduction and neutron transparency are critical.
Density 3.01 g/cm³; low neutron absorption cross-section

BeO Substitution Limitations


Direct substitution of BeO with aluminum nitride (AlN) or alumina (Al₂O₃) results in quantifiable performance deficits in the most demanding thermal-electrical applications. While AlN approaches BeO in thermal conductivity (170–190 W/m·K vs. 260–285 W/m·K for BeO), its dielectric constant is 33% higher (8.9 vs. 6.7), which introduces unacceptable shunt capacitance in RF/microwave circuit designs originally developed for BeO . Alumina, though non-toxic and lower-cost, exhibits thermal conductivity approximately one-tenth that of BeO (30–36 W/m·K vs. 260–285 W/m·K), rendering it wholly inadequate for high-power-density heat sinking . Furthermore, AlN's coefficient of thermal expansion (CTE, 4.6 ppm/°C) diverges significantly from BeO's 8.5 ppm/°C, creating mechanical stress risks when retrofitting existing BeO-based assemblies . The toxicity hazard of BeO—while necessitating specialized handling protocols—remains the price of entry for applications where its combined thermal-electrical-mechanical property profile is non-negotiable [1].

Dielectric mismatch

AlN’s higher dielectric constant (≈33% higher) introduces shunt capacitance that can alter RF/microwave tuning, requiring redesign of matching networks originally built for BeO.

Thermal inadequacy

Al₂O₃ thermal conductivity is ~1/10 that of BeO, making it insufficient for high-power-density heat sinking; junction temperatures may rise substantially.

CTE & handling

AlN CTE (4.6 ppm/°C) is roughly half of BeO’s 8.5 ppm/°C, risking interfacial stress when retrofitting assemblies. BeO requires specialized safety protocols.

BeO Property Evidence


Thermal Conductivity

At room temperature (20–25°C), BeO ceramic exhibits thermal conductivity of 285 W/m·K, compared to 180 W/m·K for aluminum nitride (AlN) and approximately 30 W/m·K for alumina (Al₂O₃) . This represents a 58% advantage over AlN and an order-of-magnitude (≈10×) advantage over Al₂O₃ [1]. The value for BeO exceeds that of all metals except copper (400 W/m·K) and silver, while maintaining electrical insulation [2].

Thermal Conductivity
Head-to-head
285 W/m·K (260–300) vs AlN 180 W/m·K, Al₂O₃ ~30 W/m·K
Reported +58% over AlN, ~10× over Al₂O₃
Lower junction temperature, extended lifetime under CW high-power operation
Room temperature, sintered polycrystalline ceramic
Thermal Management High-Power Electronics Heat Sinks

Dielectric Constant

At 1 MHz and room temperature, BeO demonstrates a dielectric constant (εᵣ) of 6.7, compared to 8.9 for AlN and 9.8 for Al₂O₃ . This represents a 25% reduction versus AlN and a 32% reduction versus Al₂O₃. The lower εᵣ minimizes parasitic shunt capacitance in high-frequency circuit traces, a critical design parameter for RF and microwave applications where signal integrity is paramount . BeO also maintains the lowest dielectric loss (tan δ = 0.0003) among the three ceramics [1].

Dielectric Constant
Head-to-head
εᵣ 6.7 (1 MHz) vs AlN 8.9, Al₂O₃ 9.8
Reported –25% vs AlN, –32% vs Al₂O₃; tan δ 0.0003
Minimizes parasitic shunt capacitance; preserves signal integrity above 1 GHz
1 MHz, room temperature
RF/Microwave Circuits High-Frequency Substrates Dielectric Properties

Density

Theoretical density of BeO is 3.01 g/cm³, compared to 4.00 g/cm³ for Al₂O₃ and 3.26 g/cm³ for AlN . This represents a 25% weight savings versus alumina and a 12% weight savings versus AlN per unit volume. When combined with a high Young's modulus (350 GPa), BeO delivers superior specific stiffness (stiffness-to-weight ratio) that benefits aerospace, satellite, and portable military electronics where mass reduction is a primary design constraint [1].

Density
Head-to-head
3.01 g/cm³ (2.86–3.01) vs Al₂O₃ 4.00, AlN 3.26
Reported –25% vs Al₂O₃, –12% vs AlN
Weight savings per heat sink; higher specific stiffness for aerospace payloads
Theoretical density; Young’s modulus 350 GPa
Aerospace Materials Lightweight Ceramics Specific Stiffness

Thermal Expansion

BeO exhibits a coefficient of thermal expansion (CTE) of 8.5 ppm/°C over 25–1000°C, which closely matches copper's CTE of approximately 17 ppm/°C and provides a better match to silicon (2.6 ppm/°C) than AlN's exceptionally low CTE of 4.6 ppm/°C . In contrast, AlN's CTE of 4.6 ppm/°C creates a larger CTE mismatch with copper heat spreaders, potentially inducing higher interfacial thermal-mechanical stresses during thermal cycling [1]. BeO's CTE also matches that of alumina (8.2 ppm/°C), allowing direct substitution in existing alumina-based assembly processes without mechanical redesign [2].

Thermal Expansion
Head-to-head
CTE 8.5 ppm/°C (25–1000°C) vs AlN 4.6, Al₂O₃ 8.2
Closer match to copper (~17 ppm/°C) and alumina assemblies
Reduced delamination risk at ceramic-metal interfaces under thermal cycling
25–1000°C; relevant for traction inverters, motor drives
Thermal Cycling Reliability CTE Matching Power Module Packaging

Electrical Resistivity

BeO exhibits volume resistivity exceeding 10¹⁴ Ω·cm at 25°C, with high-purity grades reaching >10¹⁶ Ω·cm [1]. This electrical insulation performance is maintained across a broad temperature range, a consequence of its wide bandgap (≈10.6 eV). While AlN and Al₂O₃ also exhibit high resistivity at room temperature, BeO's combination of >10¹⁴ Ω·cm resistivity with 260–300 W/m·K thermal conductivity is unmatched by any other ceramic—diamond offers higher thermal conductivity but at substantially higher cost and processing complexity . Dielectric strength is 11–14 kV/mm [2].

Electrical Resistivity
Class-level
>10¹⁴ Ω·cm (high-purity >10¹⁶)
Comparable to AlN, Al₂O₃; combined with 285 W/m·K thermal path
Unique dual function: electrical isolator and primary heat spreader
Wide bandgap ~10.6 eV; dielectric strength 11–14 kV/mm
Electrical Insulation High-Voltage Isolation Dielectric Strength

Toxicity and Handling

Beryllium oxide dust is classified as a known human carcinogen and inhalation can cause chronic beryllium disease (CBD), a progressive and incurable lung condition [1]. This necessitates stringent handling protocols, including HEPA-filtered enclosures and personal protective equipment. Aluminum nitride (AlN) is non-toxic and has been pursued as a substitute; however, AlN's thermal conductivity (170–190 W/m·K) remains 27–35% lower than BeO's 260–285 W/m·K baseline . Recent SBIR-funded research has attempted to develop AlN-SiC composites targeting BeO-equivalent thermal conductivity of 130–260 W/m·K, but chemical blending during sintering degrades performance, and no commercially available AlN-based composite currently achieves BeO's thermal conductivity [2].

Toxicity & Handling
Class-level
BeO: IARC Group 1 carcinogen; OSHA 0.2 µg/m³ TWA
AlN: non-toxic but 27–35% lower thermal conductivity (170–190 W/m·K)
Thermal advantage must justify mandatory HEPA-filtered handling infrastructure
No commercial AlN composite currently reaches BeO-equivalent conductivity
Occupational Safety Material Substitution Chronic Beryllium Disease

BeO Procurement Scenarios


High-Power RF/Microwave Terminations

In high-power RF terminations and attenuators, BeO substrates enable continuous-wave power handling that AlN cannot match without derating. The 58% thermal conductivity advantage (285 W/m·K vs. 180 W/m·K) allows BeO-based components to operate at lower junction temperatures, directly extending mean time to failure . Simultaneously, BeO's dielectric constant of 6.7—25% lower than AlN's 8.9—reduces parasitic shunt capacitance, preserving signal fidelity at frequencies above 1 GHz without requiring additional tuning networks . Procurement of BeO substrates is justified when power density exceeds 100 W/cm² or when operating frequency requires minimal capacitive loading .

Nuclear Reactor Moderators

Beryllium oxide serves as the preferred neutron moderator in compact nuclear propulsion systems (e.g., Project PLUTO) and research reactors due to its combination of low neutron absorption cross-section, high scattering cross-section, and refractory stability above 1000°C in oxidizing environments . Competing oxide ceramics (Al₂O₃, MgO) lack the requisite neutron moderation efficiency, while graphite—the only alternative moderator—suffers from oxidation susceptibility and lower thermal conductivity . BeO-UO₂ fuel elements leverage BeO's thermal conductivity of 230–285 W/m·K to dissipate fission heat efficiently, a capability no other oxide moderator can replicate .

Satellite Power Amplifier Heat Sinks

In satellite traveling-wave tube amplifiers (TWTAs) and solid-state power amplifiers (SSPAs), BeO heat spreaders provide 12% lower density than AlN (3.01 vs. 3.26 g/cm³) and 25% lower than Al₂O₃ (4.00 g/cm³) while maintaining 285 W/m·K thermal conductivity . This mass reduction directly impacts launch costs (≈$10,000/kg to geostationary orbit). BeO's CTE of 8.5 ppm/°C also provides acceptable thermal expansion matching to Kovar and copper-molybdenum heat sinks, mitigating solder joint fatigue across the -55°C to +125°C operational temperature range . AlN's lower CTE (4.6 ppm/°C) induces higher thermo-mechanical stress on dissimilar metal interfaces in these assemblies .

Accelerator Beamline Components

In medical linacs and particle accelerator beamlines, BeO-SiC composite absorbers dissipate unwanted higher-order mode (HOM) electromagnetic energy while simultaneously conducting away the resultant heat load . BeO's 285 W/m·K thermal conductivity enables these absorbers to handle power densities exceeding 10 kW/cm² without thermal runaway. Alternative AlN-SiC composites under development have achieved only 130 W/m·K thermal conductivity due to chemical blending during sintering, a 50% performance deficit that limits their power handling capability . Despite BeO's toxicity, it remains the only material that meets the combined electromagnetic absorption and thermal dissipation requirements in high-gradient accelerator structures .

Application
Selection Property
Validation Focus
High-power RF / microwave terminations
Metal-like thermal conductivity with low dielectric constant and loss
Power derating curve review; junction temperature at >100 W/cm² heat flux
Nuclear reactor moderators
Low neutron absorption, high scattering cross-section, refractory stability >1000°C
Neutron moderation efficiency comparison with graphite and Al₂O₃; UO₂ fuel element thermal model
Satellite power amplifier heat sinks
Low density (3.01 g/cm³) with 285 W/m·K thermal conductivity and CTE 8.5 ppm/°C
Mass reduction analysis for launch cost; solder joint fatigue under –55/+125°C cycling
Accelerator beamline absorbers
Simultaneous EM absorption and >10 kW/cm² thermal dissipation capability
Higher-order mode damping efficiency; thermal runaway margin in high-gradient structures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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